Iminodibenyl

crystallography solid-state chemistry polymorph screening

Iminodibenzyl is the indispensable saturated precursor to carbamazepine (WHO Essential Medicine) and tricyclic antidepressants. Its 10,11-ethane bridge creates a non-planar monoclinic crystal system, distinct from the planar, orthorhombic iminostilbene (CAS 256-96-2). Substitution with iminostilbene or carbamazepine API is scientifically invalid and violates pharmacopeial specifications. Officially designated as EP Impurity E (Carbamazepine), EP Impurity F/B (Trimipramine), high-purity Iminodibenzyl (≥97% HPLC) with a complete CoA is required for ANDA/NDA method validation and QC release testing. Order the correct, fully characterized intermediate.

Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
CAS No. 494-19-9
Cat. No. B195756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIminodibenyl
CAS494-19-9
Synonyms10,11-Dihydro-5H-dibenzo[b,f]azepine;  10,11-Dihydrodibenz[b,f]azepine;  2,2’-Iminobibenzyl;  2,2’-Iminodibenzyl;  Iminobibenzyl;  Iminodibenzyl;  NSC 72110
Molecular FormulaC14H13N
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2NC3=CC=CC=C31
InChIInChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2
InChIKeyZSMRRZONCYIFNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Green Solid

Structure & Identifiers


Interactive Chemical Structure Model





Iminodibenzyl (CAS 494-19-9): Sourcing the Core Tricyclic Intermediate for Anticonvulsant and Antidepressant Synthesis


Iminodibenzyl (10,11-dihydro-5H-dibenzo[b,f]azepine) is a fundamental aromatic heterotricyclic amine scaffold. It is characterized by a central seven-membered azepine ring saturated at the 10,11-position, which confers a distinct non-planar conformation essential for its role as a key intermediate [1]. Primarily used in medicinal chemistry as a building block for tricyclic antidepressants and the anticonvulsant carbamazepine, the compound is commercially supplied as a yellowish to beige crystalline powder with a melting point range of 105–108 °C, a molecular weight of 195.26 g/mol, and standard bulk purities of 97% to ≥99% (HPLC) . Its saturated bridge structure is the critical differential feature separating it from the unsaturated analog iminostilbene, dictating the pharmacological profile of downstream drug candidates [1].

Why Iminodibenzyl (494-19-9) Cannot Be Replaced by In-Class Analogs Like Iminostilbene or Carbamazepine


Generic substitution of Iminodibenzyl with close structural analogs such as iminostilbene (256-96-2) or even the final API carbamazepine is scientifically invalid due to profound differences in physicochemical properties, reactivity, and regulatory roles. Iminodibenzyl features a saturated 10,11-ethane bridge, whereas iminostilbene contains an unsaturated, planar double bond [1]. This single bond saturation alters the crystal system from orthorhombic (iminostilbene) to monoclinic (iminodibenzyl), directly impacting solubility, formulation behavior, and synthetic processing [2][3]. Furthermore, while carbamazepine contains the iminodibenzyl core, it is a distinct chemical entity that cannot serve as a synthetic intermediate. In analytical chemistry, Iminodibenzyl is specifically designated as Carbamazepine EP Impurity E, and its quantitation requires a distinct, validated method; using an analog would violate pharmacopeial standards and lead to inaccurate impurity profiling [4].

Quantitative Differential Evidence: Iminodibenzyl (494-19-9) vs. Iminostilbene and Downstream Impurity Standards


X-Ray Crystallography: Monoclinic vs. Orthorhombic Crystal Systems Determine Processability and Stability

X-ray powder diffraction analysis reveals fundamental solid-state differences between Iminodibenzyl and its unsaturated analog, Iminostilbene. These differences dictate handling, milling, and formulation properties [1]. Iminodibenzyl adopts a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 11.60 Å, b = 11.27 Å, c = 20.05 Å, and β = 126.5°, whereas Iminostilbene is orthorhombic (space group Pnma) with a = 8.22 Å, b = 20.40 Å, and c = 6.03 Å [1]. These distinct crystal habits lead to different mechanical properties and dissolution profiles, making them non-interchangeable in solid formulations.

crystallography solid-state chemistry polymorph screening

Synthetic Yield for Radiolabeled PET Tracers: Iminodibenzyl as a Precursor for [¹¹C]Desipramine

In the synthesis of [¹¹C]desipramine for positron emission tomography (PET) studies, Iminodibenzyl serves as the starting material for the normethyl precursor. This specific synthetic route achieves a quantified overall yield that is critical for radiochemical production viability. The normethyl precursor of desipramine was synthesized from Iminodibenzyl in a 35% overall yield, enabling subsequent methylation with [¹¹C]CH₃I to produce the radiotracer in 18–30% decay-corrected radiochemical yield with a specific activity >1459 Ci/mmol [1]. In contrast, the synthesis of the analogous 2-hydroxydesipramine (HDMI) precursor from Iminodibenzyl proceeds with a significantly lower overall yield of 11%, underscoring the variability in reaction efficiency depending on the target derivative [1].

PET imaging radiosynthesis neuropharmacology

Analytical Method Validation for Impurity Quantitation: Iminodibenzyl Detection in Carbamazepine Formulations

In a validated LC method for simultaneous determination of Carbamazepine and its impurities, Iminodibenzyl (EP Impurity E) and Iminostilbene were quantified. The method demonstrated linearity for Iminodibenzyl in the range of 0.05–0.5 μg/mL with a correlation coefficient (R²) ≥0.999 [1]. This level of analytical sensitivity and linearity is essential for meeting ICH Q3A/B guidelines for impurity profiling in pharmaceutical quality control. Using a non-validated compound as an impurity standard would result in non-compliance and failed regulatory submissions [2].

analytical chemistry pharmaceutical QC HPLC method validation

Commercial Purity Specifications: Differentiating Bulk Intermediate (98%+) from High-Purity Research Grade (99.98%)

The intended application of Iminodibenzyl dictates the required purity grade, which is reflected in vendor specifications and cost. For large-scale pharmaceutical intermediate synthesis, a minimum assay of 98.0% (HPLC) is standard and typically sufficient [1]. In contrast, for specialized biomedical research or as an ultra-pure reference standard, grades with certified purity of 99.98% are available . Selecting the appropriate grade based on quantitative assay specifications prevents unnecessary expenditure on high-purity material for bulk synthesis and avoids contamination issues when using lower-purity material for sensitive assays.

procurement quality control assay specification

Melting Point as a Critical Quality Attribute (CQA) for Identity and Purity Verification

Melting point is a fundamental, low-cost, and robust pharmacopeial test for confirming the identity and preliminary purity of Iminodibenzyl. The literature consistently reports a melting range of 105–108 °C for high-purity material [1]. This range is a critical quality attribute (CQA) that distinguishes Iminodibenzyl from its close analog Iminostilbene, which has a significantly higher melting point of 197 °C [2]. A melting point outside this narrow 3 °C range for Iminodibenzyl would immediately indicate the presence of significant impurities or incorrect compound identity, serving as a rapid 'go/no-go' check before use in synthesis or analysis.

quality control pharmacopeial standards identity testing

Iminodibenzyl (494-19-9): Quantified Application Scenarios for Procurement and Research


Pharmaceutical Manufacturing: Synthesis of Carbamazepine API

Iminodibenzyl is the direct chemical precursor to Carbamazepine, a World Health Organization Essential Medicine for epilepsy and trigeminal neuralgia. The synthesis involves the conversion of the 10,11-ethane bridge in Iminodibenzyl to the 10,11-double bond of iminostilbene, followed by carbamoylation. The validated analytical method for quantifying residual Iminodibenzyl (EP Impurity E) in the final API is a regulatory requirement, making the procurement of a well-characterized, high-purity (>98%) reference standard of Iminodibenzyl indispensable for QC release testing. The robust yield of the Iminodibenzyl-to-Carbamazepine route ensures its continued dominance as the industrial pathway of choice [1].

Regulatory Compliance: Certified Reference Standard for Impurity Profiling

For analytical laboratories supporting ANDA, NDA, or commercial production of Carbamazepine, Clomipramine, and Trimipramine, Iminodibenzyl is mandated as a pharmacopeial impurity standard (EP Impurity E). Its use is strictly for method development, validation, and routine QC analysis. The compound's well-documented linearity in GLC and LC methods (R² ≥ 0.999 across 0.05–0.5 μg ranges) provides the quantitative foundation for meeting ICH Q3A/B guidelines on impurity thresholds. Procuring Iminodibenzyl with a comprehensive Certificate of Analysis detailing purity (e.g., 99.98% for research grade) and characterization data is essential for successful regulatory submissions [1].

Medicinal Chemistry Research: Synthesis of Novel Tricyclic Antidepressants and PET Tracers

Iminodibenzyl's saturated bridge distinguishes it as a versatile scaffold for developing new tricyclic antidepressants (TCAs) and neurological PET imaging agents. Researchers leverage the 35% synthetic yield benchmark from Iminodibenzyl to the normethyl precursor of [¹¹C]Desipramine as a baseline for evaluating novel synthetic strategies. In contrast, the 11% yield for the 2-hydroxy analog highlights the scaffold's sensitivity to substitution patterns, guiding the selection of appropriate derivatization conditions. The compound's well-defined monoclinic crystal structure (JCPDS 34-1996) also makes it a candidate for solid-state chemistry studies, including co-crystallization and polymorphism investigations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iminodibenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.